4-Phenylpiperidin-4-amine
Description
Contextualization of 4-Phenylpiperidin-4-amine as a Core Chemical Scaffold
This compound, also known as 4-anilinopiperidine, serves as a crucial building block in the synthesis of more complex molecules. nih.gov Its structure, featuring a piperidine (B6355638) ring attached to a phenyl group and an amine, makes it a privileged scaffold in medicinal chemistry. This core structure is particularly significant in the development of synthetic opioids. nih.gov For instance, it forms the foundational framework of fentanyl and its various potent analogs. nih.gov The versatility of the this compound scaffold allows for modifications at multiple positions, leading to the creation of a wide range of derivatives with diverse pharmacological properties. nih.gov
The significance of this compound extends to its role as an intermediate in the synthesis of various pharmaceutical agents. It has been identified as a key component in the development of peripherally selective CB1 receptor antagonists and has been explored for its potential in creating novel therapeutics. nih.gov The structural features of this compound, particularly the presence of the piperidine ring, are known to enhance properties like membrane permeability and receptor binding affinity in bioactive molecules. researchgate.net
Significance of Piperidine Derivatives in Medicinal Chemistry and Organic Synthesis
Piperidine and its derivatives are among the most important heterocyclic scaffolds in the pharmaceutical industry, present in a vast array of drugs and naturally occurring alkaloids. nih.govnih.gov The piperidine ring is a six-membered heterocycle containing a nitrogen atom, and its structural flexibility allows it to mimic the shapes of various bioactive molecules. ijnrd.orgatamanchemicals.com This characteristic makes it a "privileged scaffold" in drug discovery, contributing to enhanced lipophilicity and biological activity of compounds. atamanchemicals.com
Derivatives of piperidine are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antidepressants, and antihypertensives. nih.govatamanchemicals.com Well-known medications such as haloperidol (B65202) and risperidone (B510) contain the piperidine moiety, highlighting its importance in medicinal chemistry. atamanchemicals.com In organic synthesis, piperidine is utilized as a catalyst and a reagent in various chemical reactions, such as the removal of protecting groups in peptide synthesis. atamanchemicals.com The broad spectrum of pharmacological activities exhibited by piperidine derivatives includes anti-cancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties. ijnrd.org
Overview of Academic Research Trajectories for this compound
Academic research on this compound and its derivatives has largely focused on their synthesis and potential therapeutic applications. A significant area of investigation has been the development of novel synthetic methodologies to access this scaffold and its analogs. For example, methods have been developed for the preparation of 4-amino-4-phenylpiperidines through multi-step reactions involving protected piperidones. google.com
In the realm of medicinal chemistry, research has explored the use of the 4-phenylpiperidine (B165713) scaffold to design and synthesize new compounds targeting specific biological receptors. This includes the development of small molecule mu-opioid receptor agonists based on this framework. researchgate.net Furthermore, the compound has been instrumental in the creation of inhibitors for enzymes like SHP2, which are implicated in various diseases including cancer. google.com Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, have also been employed to investigate the structural requirements for the antidepressant activity of phenyl piperidine derivatives. researchgate.net These research efforts underscore the continued interest in this compound as a versatile platform for the discovery of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSBRGSKUXXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Phenylpiperidin 4 Amine and Its Analogues
Primary Synthetic Routes to the 4-Phenylpiperidin-4-amine Core
The construction of the this compound scaffold is predominantly achieved through two main synthetic approaches: reductive amination of piperidone precursors and alkylation of piperidine (B6355638) derivatives. These methods offer versatility and efficiency in generating the desired molecular framework.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A common strategy for synthesizing the protected precursor, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, involves the reductive amination of 1-Boc-4-piperidone with aniline (B41778). dtic.milun.orgmdpi.comresearchgate.net This reaction is a key step in multi-step syntheses. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions and subsequent deprotection to yield the free amine. dtic.mil The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644). dtic.milmdpi.com
The process begins with the dissolution of 1-Boc-4-piperidone, aniline, and acetic acid in a solvent, followed by the portion-wise addition of a reducing agent. dtic.mil Acetic acid acts as a catalyst, facilitating the formation of the iminium ion intermediate. organic-chemistry.org The reaction mixture is stirred for an extended period to ensure complete conversion. dtic.mil
Sodium triacetoxyborohydride (B8407120) (STAB) is a favored reducing agent for reductive aminations due to its mild and selective nature. organic-chemistry.org It is particularly effective in reducing the iminium ion intermediate much faster than the starting ketone, which allows for a one-pot procedure. organic-chemistry.org The use of STAB in solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF) is well-established. commonorganicchemistry.com
In the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, STAB is added portion-wise to a cooled mixture of 1-Boc-4-piperidone, aniline, and acetic acid. dtic.mil The reaction is then allowed to proceed to completion at room temperature. dtic.mil The mildness of STAB tolerates a variety of functional groups, making it a versatile reagent in complex syntheses. organic-chemistry.orgscribd.com Research has shown that this methodology is compatible with the Boc protecting group. dtic.mil The reaction yields have been reported to be in the range of 75-85%. mdpi.com
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Reported Yield |
| 1-Boc-4-piperidone | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 75-85% mdpi.com |
The direct reductive amination of unprotected 4-piperidone (B1582916) with aniline provides a more direct route to N-phenyl-4-piperidinamine (4-AP). un.org This method is a key step in certain synthetic pathways. un.orgmasterorganicchemistry.com The reaction can be carried out using various reducing agents. One approach involves the use of sodium triacetoxyborohydride and acetic acid, which has been shown to yield the desired product in excellent yields. nih.govosti.gov Another reported method utilizes Na/EtOH as the reducing system. ajrconline.org
| Reactant 1 | Reactant 2 | Reducing System | Product |
| 4-Piperidone | Aniline | Sodium Triacetoxyborohydride / Acetic Acid | N-Phenyl-4-piperidinamine |
| 4-Piperidone | Aniline | Na/EtOH | N-Phenyl-4-piperidinamine ajrconline.org |
Alkylation of Piperidine Derivatives
Alkylation reactions provide an alternative approach to constructing the this compound core and its analogues. This strategy involves the formation of a C-N or C-C bond by reacting a piperidine derivative with an appropriate alkylating agent.
While less commonly cited for the direct synthesis of the unsubstituted this compound, the conceptual alkylation of a 4-aminopiperidine (B84694) derivative with a phenyl halide represents a plausible, though challenging, synthetic route. The direct arylation of the amino group of 4-aminopiperidine with phenyl halides would likely require a catalyst, such as a palladium complex, in a Buchwald-Hartwig amination reaction. This type of cross-coupling reaction is a powerful tool for forming aryl-nitrogen bonds. The reaction of 4-aminopyridine (B3432731) with alkyl halides has been documented, suggesting the potential for similar reactions with piperidine derivatives. researchgate.net The amine group of piperidin-4-amine can be alkylated with alkyl halides to form N-substituted piperidines. ambeed.com
Palladium-Catalyzed Alkylation
Palladium catalysis offers a powerful tool for the formation of C-C and C-N bonds, enabling the synthesis and functionalization of piperidine scaffolds. These methods often proceed under mild conditions with high functional group tolerance and stereochemical control. rsc.orgchemrxiv.org
One key strategy is the palladium-catalyzed alkylation of C(sp³)–H bonds. This approach allows for the direct introduction of alkyl groups into amino acid derivatives, which can be precursors to complex piperidines. The process is scalable and maintains the chirality of the starting material, providing an efficient route to various unnatural α-amino acid derivatives that can be further elaborated into piperidine structures. rsc.org Another approach involves the palladium-catalyzed cross-coupling of silyl (B83357) piperidine reagents with organohalides. For instance, 1-benzyl-4-piperidone can be converted to a benzyldimethylsilyl-containing piperidine reagent, which then undergoes palladium-catalyzed cross-coupling with aryl iodides and bromides to yield 3,4-unsaturated 4-arylpiperidines. google.com
Reductive N-alkylation using palladium catalysts is another significant method. For example, a Pd/SiO₂ catalyst can be used for the one-pot synthesis of secondary amines from nitroaryls and aromatic aldehydes. chemrxiv.org Similarly, palladium catalysis facilitates the reductive coupling of aryl ethers with amines like morpholine (B109124) to produce 4-cyclohexylmorpholines, where the reaction proceeds through cleavage of the C(Ar)–O bond to form a cyclohexanone (B45756) intermediate followed by reductive amination. rsc.org
| Method | Catalyst System | Reactants | Key Features | Reference |
| C(sp³)–H Alkylation | Palladium catalyst | α-Amino acids, Alkyl halides | Complete retention of chirality; synthesis of unnatural α-amino acids. | rsc.org |
| Cross-Coupling | Palladium catalyst | Silyl piperidines, Aryl halides | Efficient synthesis of 3,4-unsaturated 4-arylpiperidines. | google.com |
| Reductive Amination | Pd/SiO₂ | Nitro aryls, Aromatic aldehydes | One-pot synthesis of secondary amines. | chemrxiv.org |
| Reductive Coupling | Pd/C | Aryl ethers, Morpholines | Cleavage of C(Ar)-O bonds followed by reductive amination. | rsc.org |
Alternative Cyclization and Annulation Approaches to Piperidine Rings
Beyond direct alkylation, a variety of cyclization and annulation strategies have been developed to construct the piperidine core. These methods often involve cascade reactions that form multiple bonds in a single operation, leading to complex molecular architectures efficiently.
A facile, one-pot formal [4+2] cycloaddition approach allows for the synthesis of substituted piperidines through a cascade Michael addition/alkylation process. nih.govfigshare.com In this method, heating a mixture of a substituted N-benzyl gamma-chloropropylamine with a conjugated alkynoate or alkynone in the presence of a base (e.g., sodium carbonate) and a catalytic amount of sodium iodide yields the corresponding piperidine. nih.govfigshare.com This transformation is also applicable to the synthesis of bicyclic systems like indolizidines and quinolizidines when secondary cyclic gamma-chloropropylamines are used as substrates. nih.gov
| Amine Substrate | Michael Acceptor | Product | Yield | Reference |
| N-benzyl-γ-chloropropylamine | Methyl propiolate | Piperidine derivative | Good | nih.govfigshare.com |
| N-benzyl-γ-chloropropylamine | Phenylacetylene | Piperidine derivative | Good | nih.govfigshare.com |
| Cyclic γ-chloropropylamine | Conjugated alkynoate | Indolizidine/Quinolizidine | Good | nih.gov |
The oxidative amination of non-activated alkenes provides a direct route to functionalized piperidines by forming a C-N bond via intramolecular cyclization. nih.gov Several catalytic systems have been developed for this transformation.
A gold(I)-catalyzed method enables the oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent, leading to the difunctionalization of the double bond with simultaneous N-heterocycle formation. nih.gov More recently, palladium catalysis has been employed for this type of transformation. Liu et al. developed an enantioselective approach using a palladium catalyst with a novel pyridine-oxazoline (Pyox) ligand. nih.govmdpi.com The sterically bulky ligand facilitates the activation of the olefin by weakening the palladium-nitrogen bond, thereby enhancing its electrophilicity. mdpi.com This palladium-catalyzed system has proven effective for the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, yielding chiral β-acetoxylated piperidines with excellent selectivity under mild conditions. organic-chemistry.org Dual photoredox and copper catalysis has also been used for the intermolecular oxidative amination of unactivated alkenes, generating allylic amines which are versatile synthetic intermediates. rsc.org
| Catalyst System | Key Features | Products | Reference |
| Gold(I) / Iodine(III) | Difunctionalization of double bond | Substituted piperidines | nih.gov |
| Palladium / Pyox Ligand | Enantioselective, mild conditions | Chiral β-acetoxylated piperidines | nih.govmdpi.comorganic-chemistry.org |
| Dual Photoredox / Copper | Radical-based, high functional group tolerance | Allylic amines from alkenes | rsc.org |
Radical cyclizations offer a powerful means to construct piperidine rings, often proceeding with high regioselectivity. nih.gov These reactions typically involve the generation of a nitrogen- or carbon-centered radical that undergoes intramolecular cyclization.
One approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. mdpi.com Copper-catalyzed methods have also been developed for the radical cyclization of amines via a 1,6-hydrogen atom transfer (HAT) mechanism. mdpi.com A significant advancement in this area is the enantioselective δ C-H cyanation of acyclic amines, developed by Zhang and colleagues. nih.gov This method intercepts an N-centered radical relay with a chiral copper catalyst to form enantioenriched δ-amino nitriles, which serve as precursors to a variety of chiral piperidines. nih.gov This represents a novel (5+1) synthetic disconnection for accessing chiral piperidines from simple, linear amines. nih.gov Additionally, electroreductive cyclization in a flow microreactor provides a green and efficient method for synthesizing piperidine derivatives from imines and terminal dihaloalkanes. beilstein-journals.org
| Method | Catalyst/Mediator | Key Intermediate | Key Features | Reference |
| Intramolecular Cyclization | Cobalt(II) | Carbon radical | Cyclization of linear amino-aldehydes. | mdpi.com |
| C–H Amination/Cyclization | Copper(I) or (II) | N-radical | 1,6-Hydrogen atom transfer. | mdpi.com |
| Enantioselective C-H Cyanation | Chiral Copper(II) | N-centered radical | Asymmetric synthesis of chiral piperidines via δ-amino nitriles. | nih.gov |
| Electroreductive Cyclization | Flow microreactor | Radical anion | Green synthesis from imines and dihaloalkanes. | beilstein-journals.org |
The aza-Sakurai reaction is a specific type of cyclization that involves the reaction of an iminium ion with an allylsilane. researchgate.net Martin and colleagues developed a [5+1] aza-Sakurai cyclization for the synthesis of both spiropiperidines and substituted piperidines. nih.govresearchgate.net The process begins with the condensation of an amine with a cyclic ketone or an aldehyde to form an imine. This is followed by an acid-catalyzed intramolecular cyclization where the allylsilane attacks the iminium ion. researchgate.net This one-step approach assembles 2-aryl-4-exo-methylenepiperidines from readily available starting materials, which contain multiple functional handles (NH, olefin, aromatic groups) suitable for further chemical modification. nih.govresearchgate.net
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Key Step | Product Type | Reference |
| Amino allylsilane | Cyclic Ketone | [5+1] Aza-Sakurai cyclization | Spiropiperidines | nih.govresearchgate.net |
| Amino allylsilane | Aryl Aldehyde | [5+1] Aza-Sakurai cyclization | 2-Aryl-4-exo-methylenepiperidines | nih.govresearchgate.net |
A novel [5+1] acid-mediated annulation using an aza-Pummerer approach has been developed for the synthesis of 4-chloropiperidines from homoallylic amines. nih.govnih.govacs.org This method, reported by Xu and colleagues, utilizes a complex of hydrochloric acid and 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one (HCl•DMPU). nih.govacs.org This reagent induces the formation of a (thiomethyl)methyl carbenium ion from dimethyl sulfoxide (B87167) (DMSO) under mild conditions. nih.gov The in-situ generated electrophile reacts with a homoallylic amine in an aza-Pummerer type reaction to generate an iminium ion intermediate, which then undergoes cyclization to form the 4-chloropiperidine (B1584346) product in good yields. nih.govacs.org This scalable method is notable for its broad substrate scope, tolerating both aromatic and aliphatic amines, and for forming three new bonds (C-N, C-C, and C-Cl) in the process. nih.govmdpi.com
| Amine Substrate | Reagents | Key Intermediate | Product | Yield | Reference |
| Homoallylic Amine (Aromatic) | HCl•DMPU, DMSO | Iminium ion | 4-Chloropiperidine | Good | nih.govacs.org |
| Homoallylic Amine (Aliphatic) | HCl•DMPU, DMSO | Iminium ion | 4-Chloropiperidine | Good | nih.govacs.org |
Advanced Derivatization Strategies for this compound Derivatives
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic alteration of its properties. These sites include the piperidine nitrogen, the phenyl ring, and the 4-amino group.
Functionalization at the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring is a key site for introducing a wide variety of substituents, which can significantly influence the molecule's characteristics.
Alkylation and Arylation: The secondary amine of the piperidine can be alkylated with various alkyl halides or tosylates to introduce groups like phenethyl. nih.gov This N-substitution is a common strategy to modulate the pharmacological profile of the resulting compounds. unodc.org For instance, the replacement of an N-methyl group with a phenethyl group has been shown to enhance the potency of certain analgesics. unodc.org
Acylation: Acylation of the piperidine nitrogen with reagents like benzoyl chloride introduces an amide functionality. smolecule.com This modification can alter the compound's lipophilicity and biological activity.
Reductive Amination: The piperidine nitrogen can be functionalized through reductive amination. For example, reacting a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent is a common method for introducing N-substituents. evitachem.com
| Modification Type | Reagent Example | Introduced Group | Potential Effect |
| Alkylation | Phenethyl bromide | Phenethyl | Enhanced potency |
| Acylation | Benzoyl chloride | Benzoyl | Altered lipophilicity |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Substituent | Varied functionalization |
Substitutions on the Phenyl Moiety
Modifications to the phenyl ring at the 4-position of the piperidine are crucial for fine-tuning electronic and steric properties.
Halogenation: The introduction of halogen atoms such as fluorine, chlorine, or bromine onto the phenyl ring is a common strategy. federalregister.gov Halogenated precursors, like tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, are used in the synthesis of various analogues. federalregister.gov These substitutions can influence the compound's binding affinity and selectivity for biological targets. acs.org
Electron-Withdrawing and Donating Groups: The introduction of strong electron-withdrawing groups, such as a nitro group (NO₂), or other substituents can play a key role in the activity and selectivity of the resulting compounds. acs.org For example, a methanesulfonyl group (–SO₂CH₃) at the para position of the phenyl ring can enhance solubility and bioactivity. smolecule.com
| Substituent Type | Example | Position | Potential Effect |
| Halogen | Fluorine, Chlorine, Bromine | Various | Altered binding affinity and selectivity federalregister.govacs.org |
| Electron-Withdrawing | Nitro (NO₂) | Para | Increased activity and selectivity acs.org |
| Electron-Withdrawing | Methanesulfonyl (–SO₂CH₃) | Para | Enhanced solubility and bioactivity smolecule.com |
Modifications at the 4-Amino Position
The primary amino group at the 4-position is another key site for derivatization, allowing for the introduction of a wide range of functionalities.
Acylation: The 4-amino group can be acylated to form amides. For instance, reaction with propionic anhydride (B1165640) leads to the formation of a propanamide group. nih.gov This modification is a key step in the synthesis of many biologically active compounds.
Alkylation and Reductive Amination: The primary amine can be alkylated to form secondary or tertiary amines. For example, N-methylation can be achieved using methyl iodide. smolecule.com Reductive amination with aldehydes or ketones can also be employed to introduce various alkyl groups.
Conversion to Other Functional Groups: The amino group can serve as a precursor for other functionalities. For example, it can be converted to a primary amide, which can then be further modified. nih.gov The introduction of a primary amine has been shown to be detrimental to the potency of certain compounds, but it also provides a handle for further functionalization. nih.gov
| Modification Type | Reagent Example | Resulting Group | Significance |
| Acylation | Propionic anhydride | Propanamide | Key step in synthesis of active compounds nih.gov |
| Alkylation | Methyl iodide | N-methyl amine | Alters lipophilicity and activity smolecule.com |
| Conversion | - | Primary amide | Handle for further derivatization nih.gov |
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules derived from this compound, orthogonal protecting groups are essential for selectively masking and deprotecting different functional groups. organic-chemistry.org This strategy allows for sequential reactions at different sites without unintended side reactions.
A common approach involves protecting the piperidine nitrogen with an acid-labile group like tert-butyloxycarbonyl (Boc) and the 4-amino group with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgscielo.org.mx This allows for the selective removal of one group while the other remains intact, enabling site-specific modifications. For instance, the Fmoc group can be removed with a weak base like piperidine to allow for reaction at the 4-amino position, while the Boc group on the piperidine nitrogen is unaffected. scielo.org.mx Conversely, the Boc group can be removed with acid to functionalize the piperidine nitrogen.
The use of photolabile protecting groups, such as the o-nitrobenzyl (Npb) group, offers another dimension of orthogonality, as they can be removed by UV light, leaving acid- and base-labile groups untouched. mdpi.com
| Protecting Group | Abbreviation | Removal Condition | Common Application |
| tert-Butyloxycarbonyl | Boc | Acidic | Piperidine nitrogen protection organic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | 4-Amino group protection scielo.org.mx |
| o-Nitrobenzyl | Npb | UV light | Orthogonal protection for sensitive substrates mdpi.com |
Catalytic Methods in the Synthesis of this compound Analogues
Catalytic methods play a crucial role in the efficient and selective synthesis of this compound analogues, offering milder reaction conditions and improved yields compared to stoichiometric methods.
Metal-Catalyzed Transformations (e.g., Zinc β-Diiminate Complexes)
Metal catalysts are widely used in various transformations for synthesizing and functionalizing the piperidine scaffold.
Palladium-Catalyzed Reactions: Palladium catalysts are employed in cross-coupling reactions to form C-C and C-N bonds. For example, a palladium-catalyzed annulation strategy can be used to construct the piperidine ring itself. core.ac.uk Hydrogenation over a palladium on carbon (Pd/C) catalyst is a common method for debenzylation, a key deprotection step in many synthetic routes. nih.govgoogle.com
Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for C-H amidation, allowing for the direct functionalization of the phenyl ring. core.ac.uk
Zinc-Catalyzed Reactions: Zinc(II) complexes, including β-diiminate complexes, have shown catalytic activity in various organic transformations. nih.govrsc.org Specifically, zinc β-diiminate complexes are known to be effective catalysts for polymerization reactions and can be synthesized from β-diimine ligands and zinc precursors. nih.gov While their direct application in the synthesis of this compound analogues is not extensively detailed in the provided context, the catalytic activity of zinc compounds in nucleophilic additions of amines to nitriles to form amidines suggests their potential utility in modifying the 4-amino group or in constructing the piperidine ring through related transformations. rsc.org These catalysts are typically prepared by reacting a β-diimine ligand with a zinc source, such as zinc acetate (B1210297) or diethylzinc. nih.gov
| Catalyst Type | Reaction Example | Purpose |
| Palladium (Pd/C) | Hydrogenation | Debenzylation (deprotection) nih.govgoogle.com |
| Palladium | Annulation | Piperidine ring synthesis core.ac.uk |
| Rhodium | C-H Amidation | Phenyl ring functionalization core.ac.uk |
| Zinc (β-diiminate) | Amidine formation | Potential for 4-amino group modification nih.govrsc.org |
Photoredox/Nickel Dual Catalysis
The combination of photoredox catalysis and nickel catalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. nih.govsioc-journal.cn This dual catalytic system enables the generation of radical intermediates from readily available precursors, which can then participate in cross-coupling reactions.
In the context of synthesizing 4-arylpiperidin-4-amine analogs, this methodology has been applied to the arylation of trialkylamines. nih.gov A nickel/photoredox dual catalytic platform allows for the site-selective α-arylation of various trialkylamines, including those containing the piperidine motif. nih.gov This approach is particularly valuable for late-stage functionalization of complex molecules. nih.gov
The general mechanism involves the visible-light excitation of a photocatalyst, which then engages a suitable precursor in a single-electron transfer (SET) process to generate a radical. This radical can then add to a Ni(0) complex, followed by oxidative addition to an aryl halide. Reductive elimination from the resulting high-valent nickel complex forges the desired carbon-carbon bond. nih.gov The catalytic cycle is completed by the reduction of the Ni(I) species back to Ni(0) by the reduced form of the photocatalyst. nih.gov
Key features of this methodology include its mild reaction conditions, often at room temperature, and its tolerance of various functional groups. nih.govrsc.org The use of inexpensive and stable photocatalysts and nickel salts further enhances the practicality of this approach for synthesizing complex amine architectures. nih.govrsc.org
Table 1: Reaction Conditions for Photoredox/Nickel Dual Catalyzed Arylation
| Parameter | Condition |
| Catalyst System | NiCl2(dtbbpy)(H2O)4 (5 mol%) and 4CzIPN (1 mol%) |
| Base | Na2CO3 (1.0 equiv) |
| Solvent | Dioxane (0.2 M) |
| Light Source | Blue LEDs (440 nm) |
Data sourced from a study on the late-stage arylation of trialkylamines. nih.gov
Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines
Palladium-catalyzed hydrogenation is a robust and widely used method for the reduction of aromatic rings. In the synthesis of piperidine derivatives, this technique has been successfully applied to the hydrogenation of fluorinated pyridines to produce valuable fluorinated piperidines. nih.govacs.org These fluorinated analogs are of great interest in medicinal chemistry as the incorporation of fluorine can significantly modulate the physicochemical properties of drug candidates. acs.org
A notable advancement in this area is the development of a cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst. nih.govacs.org This method allows for the chemoselective reduction of the pyridine (B92270) ring while tolerating other aromatic systems, such as benzene (B151609) and imidazole (B134444) rings, that may be present in the molecule. nih.govacs.org
The reaction is typically carried out under a hydrogen atmosphere using a palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)2/C). nih.govacs.org The addition of a Brønsted acid, like aqueous hydrochloric acid (HCl), has been found to be crucial for achieving high conversion and minimizing hydrodefluorination side products. nih.govacs.orgthieme-connect.com This protocol has demonstrated a high tolerance for air and moisture, adding to its practical utility. nih.govthieme-connect.com
Table 2: Conditions for Palladium-Catalyzed Hydrogenation of a Fluorinated Pyridine
| Parameter | Condition |
| Catalyst | Pd(OH)2/C (20 wt %) |
| Acid | Aqueous HCl |
| Solvent | Methanol (B129727) (MeOH) |
| Hydrogen Pressure | 50 bar |
Data from the development of a method for accessing (multi)fluorinated piperidines. nih.govacs.orgthieme-connect.com
This methodology provides a straightforward route to a variety of fluorinated piperidines, including derivatives of important drug compounds. nih.govacs.org
Stereoselective Synthesis of this compound Analogues
The stereochemistry of piperidine derivatives is critical for their biological activity. Consequently, the development of stereoselective synthetic methods is of paramount importance. Various strategies have been employed to control the stereochemical outcome in the synthesis of this compound analogs and related structures. researchgate.netgla.ac.uknih.gov
One approach involves the diastereoselective reduction of a cyclic iminium salt intermediate. gla.ac.uk This can be achieved by using a chiral auxiliary to guide the stereochemical course of the reduction. For instance, a phenylethylamine chiral protecting group can be used to synthesize enantiomerically-enriched 2-substituted piperidines. gla.ac.uk By selecting the appropriate enantiomer of the chiral auxiliary, either enantiomer of the desired piperidine can be produced. gla.ac.uk
Another powerful strategy is the use of organocatalysis. For example, a sequential decarboxylative Mannich reaction of a chiral N-tert-butanesulfinyl imine with a β-keto acid, followed by an organocatalyzed intramolecular Mannich reaction involving an aldehyde, can produce cis-2,6-disubstituted piperidin-4-ones with high enantioselectivity. ua.es The stereochemical outcome can be controlled by the order in which the aldehydes are introduced in the reaction sequence. ua.es
Furthermore, gold-catalyzed cyclization of N-homopropargyl amides has been developed as a modular and efficient one-pot synthesis of piperidin-4-ols with excellent diastereoselectivity. nih.gov This method allows for the construction of the piperidine ring with a free nitrogen, which can be further derivatized. nih.gov The enantiomeric synthesis is also feasible through the use of chiral sulfinyl imines. nih.gov
These stereoselective methods provide access to a diverse range of piperidine structures with well-defined stereochemistry, which is crucial for the development of new therapeutic agents.
Chemical Reactivity and Synthetic Utility of 4 Phenylpiperidin 4 Amine
Versatility as a Building Block in Organic Synthesis
4-Phenylpiperidin-4-amine and its related structures are recognized as valuable heterocyclic building blocks in the field of organic synthesis. evitachem.comapolloscientific.co.uksigmaaldrich.com These piperidine (B6355638) derivatives are foundational scaffolds used to construct more complex molecules, particularly within medicinal chemistry and drug discovery. evitachem.comapolloscientific.co.uk Their utility stems from the presence of a six-membered heterocyclic amine ring, which is a common feature in a wide array of pharmacologically active compounds. apolloscientific.co.uksigmaaldrich.com The structure of this compound, containing both a reactive amine group and a stable piperidine ring, allows for diverse chemical modifications. This makes it a key intermediate in the synthesis of various pharmaceutical agents. evitachem.comapolloscientific.co.uk For instance, it serves as a precursor in the production of analgesics and antipsychotic medications. evitachem.com The ability to functionalize the piperidine ring and the amino group allows chemists to systematically alter the molecule's properties, making it an essential tool for developing new therapeutic agents. nih.gov
Nucleophilic Substitution Reactions
The primary amine group in this compound and the nitrogen within the piperidine ring possess a lone pair of electrons, rendering them nucleophilic. savemyexams.comlibretexts.org This characteristic allows the compound to participate in nucleophilic substitution reactions, most notably with alkyl halides. ambeed.comlibretexts.org In these reactions, the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. savemyexams.comlibretexts.org
This process, also known as N-alkylation, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ambeed.comlibretexts.org For example, the reaction of a primary amine like 4-aminopiperidine (B84694) with an alkyl halide initially yields a secondary amine. libretexts.org This secondary amine can then react further with the alkyl halide to produce a tertiary amine, which in turn can be alkylated to form a quaternary ammonium salt. libretexts.org To control the extent of alkylation and favor the formation of a specific product, such as a secondary amine, reaction conditions like the stoichiometry of the reactants must be carefully managed. libretexts.orglibretexts.org This reactivity is fundamental to the synthesis of more complex piperidine derivatives, such as 1-benzyl-N-phenylpiperidin-4-amine, which can be formed through the reaction of N-phenylpiperidin-4-amine with benzyl (B1604629) chloride. smolecule.com
Oxidation Reactions to N-oxide Derivatives
Tertiary amines, including piperidine derivatives, can undergo oxidation to form N-oxides. evitachem.comsmolecule.comgoogle.com This transformation is typically achieved using strong oxidizing agents. google.com Common reagents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperbenzoic acid (m-CPBA), or systems involving molecular oxygen and a co-oxidant. evitachem.comresearchgate.net In the reaction, the nitrogen atom of the tertiary amine is oxidized, resulting in the formation of a new N-O bond. google.com For example, 1-phenylpiperidin-4-amine (B44640) acetate (B1210297) can be oxidized to its corresponding N-oxide derivative. evitachem.com The reaction conditions, such as the choice of oxidant and solvent, are crucial for achieving high yields and minimizing side reactions.
| Reactant | Oxidizing Agent(s) | Product |
| Tertiary Amines | Hydrogen Peroxide (H₂O₂) | Amine Oxides |
| Tertiary Nitrogen Compounds | Molecular Oxygen (O₂) / Aldehyde | N-Oxides |
| 1-Phenylpiperidin-4-amine acetate | Hydrogen peroxide or m-chloroperbenzoic acid | N-oxide derivative |
This table summarizes common oxidation reactions for tertiary amines to form N-oxides.
Reduction Reactions to Secondary Amines
This compound and its derivatives can be involved in or synthesized through reduction reactions that yield secondary amines. ambeed.com A primary method for this is reductive amination, a process that converts a carbonyl group (from an aldehyde or ketone) and a primary amine into a secondary amine. libretexts.orgsigmaaldrich.com The reaction proceeds in two main steps: the initial formation of an imine through nucleophilic addition, followed by the reduction of the imine to an amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120). ambeed.comsigmaaldrich.com For instance, the synthesis of 1-phenylpiperidin-4-amine can be accomplished via the reductive amination of 4-piperidone (B1582916) with aniline (B41778), using a reducing agent like sodium borohydride (B1222165) or hydrogen gas with a palladium on carbon catalyst. evitachem.com This method is a versatile and widely used strategy for forming C-N bonds in amine synthesis. sigmaaldrich.com
Reactions for the Formation of Amides and Carbamates
The primary amine of this compound readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. nih.govambeed.com This reaction, known as acylation, typically occurs under basic conditions to neutralize the acidic byproduct. ambeed.com A notable example is the reaction of 1-phenethyl-N-phenylpiperidin-4-amine with propionyl chloride or propionic anhydride (B1165640), which is a key step in the synthesis of fentanyl and its analogs. Similarly, carbamates can be synthesized from this compound. tandfonline.comregulations.govfederalregister.gov One common method involves reacting the amine with a chloroformate intermediate. tandfonline.comgoogle.com For example, carbamates have been synthesized by reacting 1-phenethyl-N-phenylpiperidin-4-amine with various O-aryl chloroformates in the presence of a base like triethylamine. tandfonline.com These reactions underscore the compound's role as a versatile precursor for creating a wide range of functionalized molecules. nih.govregulations.gov
| Reactant | Reagent | Product Type | Example Product |
| 1-Phenethyl-N-phenylpiperidin-4-amine | Propionyl chloride | Amide | Fentanyl analog |
| 1-Phenethyl-N-phenylpiperidin-4-amine | O-Aryl chloroformate | Carbamate (B1207046) | O-Arylcarbamate derivative tandfonline.com |
| Amine (R¹NH₂) | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Carbamate | Carbamate derivative organic-chemistry.org |
This table illustrates the synthesis of amides and carbamates from amine precursors.
Reactions with Isocyanates or Isothiocyanates
The nucleophilic amine group of this compound can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. orientjchem.orgdiva-portal.org In these reactions, the amine's lone pair of electrons attacks the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. evitachem.com This addition reaction leads to the formation of a stable C-N bond, resulting in the corresponding urea or thiourea. diva-portal.orgevitachem.com For example, substituted ureas have been synthesized by reacting 1-phenethyl-N-phenylpiperidin-4-amine with various urethane (B1682113) intermediates derived from isocyanates. tandfonline.com The reaction of an amine with an isothiocyanate, such as phenyl isothiocyanate, typically proceeds by refluxing the components in a suitable solvent like ethanol (B145695) to yield the thiourea derivative. orientjchem.org These reactions are valuable in combinatorial chemistry for creating libraries of diverse compounds. google.com
Utilization in Bivalent Ligand Synthesis
This compound and its derivatives are crucial scaffolds for the synthesis of bivalent ligands. nih.govnih.gov Bivalent ligands are molecules designed with two distinct pharmacophores connected by a linker, enabling them to potentially interact with two different receptor sites simultaneously. nih.gov The structure of this compound allows for the attachment of different functional groups, making it an ideal starting point for creating these complex molecules. For instance, functionalized fentanyl derivatives, synthesized from 1-phenethyl-N-phenylpiperidin-4-amine, have been used to create bivalent ligands that target both opioid and other receptors, such as neurokinin-1 (NK1) antagonists. nih.govnih.gov The synthesis often involves creating a derivative with a reactive handle, like a carboxylic acid, which can then be coupled to a second pharmacophore using standard peptide chemistry methods. nih.govnih.gov This approach has been used to link fentanyl analogues to enkephalin analogues and other molecules to explore potential synergistic effects. tandfonline.com
Application as a Derivatization Reagent in Analytical Chemistry
While direct and widespread application of this compound as a standalone derivatization reagent for the routine analysis of other target analytes is not extensively documented in current literature, its core structure serves as a valuable platform for derivatization in synthetic and medicinal chemistry. The primary amine group on the 4-position of the piperidine ring is a key functional handle that allows for the straightforward introduction of a wide array of chemical moieties. This synthetic utility is critical in drug discovery and development, where new molecular entities are created and subsequently analyzed.
The process of derivatizing the this compound scaffold is integral to establishing structure-activity relationships (SAR) in medicinal chemistry. For instance, in the development of novel therapeutic agents, the amine group can be readily acylated, sulfonated, or alkylated to produce a library of related compounds. Each derivative possesses unique physicochemical properties that can influence its biological activity, permeability, and metabolic stability. The subsequent analysis of these derivatives relies heavily on modern analytical techniques.
Research into novel cannabinoid receptor 1 (CB1) antagonists has utilized the this compound moiety as a foundational scaffold. nih.gov In these studies, a complex molecule incorporating the this compound core, specifically 1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine, was synthesized. nih.gov The primary amine of this compound was identified as a key site for derivatization to explore its impact on receptor binding affinity and potency. nih.gov
The amine group was used to introduce different functionalities, thereby creating new derivatives for biological evaluation. nih.gov This derivatization is a practical demonstration of the synthetic utility of the this compound core in creating chemical diversity for pharmacological testing. The characterization and purity assessment of these synthesized derivatives were established through a combination of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For more detailed analysis, such as in permeability assays, Mass Spectrometry (MS) with multiple reaction monitoring (MRM) was employed. nih.gov
A summary of the derivatization of the this compound-containing compound is presented below:
| Parent Compound | Reagent/Condition | Derivative Formed | Purpose of Derivatization | Analytical Techniques Used |
| 1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine | Acetic anhydride, Pyridine (B92270) | Reverse Amide Derivative | To investigate the effect of an amide linkage on CB1 receptor activity. nih.gov | HPLC, NMR, MS nih.gov |
| 1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine | Not explicitly stated, but resulting in a sulfonamide | Sulfonamide Derivative | To assess the impact of a sulfonamide group on CB1 receptor potency and selectivity. nih.gov | HPLC, NMR, MS nih.gov |
This strategic derivatization highlights the role of the this compound structure as a versatile building block. While not a classical derivatization reagent in the sense of being used to tag other analytes for detection, its "derivatizability" is a crucial component of its synthetic and, by extension, analytical utility in research settings.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Precursor Scaffold for Bioactive Molecules
4-Phenylpiperidin-4-amine serves as a fundamental building block for a diverse range of pharmacologically active compounds. europa.euchem960.comeuropa.eu Its structural framework is readily adaptable, allowing chemists to synthesize complex molecules with specific therapeutic targets. This adaptability has made it a cornerstone in the development of new drugs, especially within the realm of opioid receptor modulation. acs.orgscielo.br
The 4-anilidopiperidine core, for which this compound is a key precursor, is integral to the structure of a major class of synthetic opioids. nih.govnih.govunodc.org Its utility in creating ligands for opioid receptors has been extensively documented in scientific literature.
This compound (4-AP) is a well-established precursor in the synthesis of fentanyl and its numerous analogues. nih.govfederalregister.gov It functions as a substitute chemical for N-phenethyl-4-piperidone (NPP) in the production of 4-anilino-N-phenethylpiperidine (ANPP), which is an immediate precursor in the manufacture of fentanyl. europa.eueuropa.eufederalregister.gov The conversion from 4-AP to ANPP can be achieved in a single chemical reaction step. govinfo.gov Due to its critical role in the synthesis of these controlled substances, 4-anilinopiperidine and its derivatives are subject to stringent regulatory controls. europa.eueuropa.eufederalregister.govfederalregister.govgovinfo.gov
The 4-anilidopiperidine scaffold of fentanyl allows for extensive structural modifications, leading to the creation of a wide array of analogues with diverse pharmacological profiles. nih.govunodc.orgfrontiersin.org Researchers have systematically altered various parts of the molecule to study structure-activity relationships (SAR). nih.govtandfonline.com
Key areas of modification include:
The N-acyl group: Replacing the propanamide group with other functionalities, such as ureas and carbamates, has been explored to create compounds with different receptor interactions. tandfonline.comtandfonline.com
The Piperidine (B6355638) Nitrogen: Altering the phenethyl group on the piperidine nitrogen affects potency and duration of action. nih.gov
The 4-Anilido Group: Substitutions on the phenyl ring of the anilido moiety can significantly influence analgesic activity. nih.gov
The Piperidine Ring: Incorporating substituents on the piperidine ring itself, such as a 4-phenyl group, has led to novel classes of potent analgesics. nih.govnih.gov
One synthetic strategy involves the reaction of 1-phenethyl-N-phenylpiperidin-4-amine with appropriate acid anhydrides to produce carboxy-fentanyls. nih.govnih.gov Another approach involves reacting the same precursor with chloroformate or urethane (B1682113) intermediates to yield carbamate (B1207046) and urea-based fentanyl analogues, respectively. tandfonline.comtandfonline.com
| Modification Site | Example of Change | Resulting Compound Class/Example | Reference |
|---|---|---|---|
| N-acyl group (Propionamide) | Replacement with substituted O-arylcarbamates | Carbamate Analogues (e.g., OMDM584–589) | tandfonline.com |
| N-acyl group (N-propyl moiety) | Replacement with substituted N-aryl building blocks | N-arylurea Analogues (e.g., OMDM590–595) | tandfonline.com |
| Piperidine Ring (Position 4) | Incorporation of a phenyl group | 4-Phenyl-4-anilidopiperidines | nih.govnih.gov |
| Piperidine Ring (Position 4) | Addition of a methyl-carboxylate moiety | Carfentanil | frontiersin.org |
The 4-phenylpiperidine (B165713) scaffold is a quintessential pharmacophore for designing potent µ-opioid receptor (MOR) agonists. researchgate.net Fentanyl and the majority of its analogues are strong MOR agonists. scielo.brnih.gov Extensive research has focused on synthesizing small molecule agonists based on this framework to investigate their therapeutic potential. researchgate.net
While the scaffold has yielded a vast number of high-affinity agonists, the discovery of antagonists with comparable affinity has remained elusive. nih.gov However, the versatility of the 4-anilidopiperidine structure has enabled the design of ligands with more complex pharmacological profiles. This includes the development of bivalent ligands that possess both opioid agonist and neurokinin-1 (NK1) antagonist activities, or compounds that act as agonists at µ-opioid receptors while simultaneously acting as antagonists at δ-opioid receptors. nih.govnih.gov Research is also active in developing ligands targeting the kappa opioid receptor (KOR) for conditions like pain, pruritus, and depression. mdpi.com
| Ligand Type | Primary Receptor Target | Example/Concept | Reference |
|---|---|---|---|
| Agonist | µ-Opioid Receptor (MOR) | Fentanyl, Sufentanil, Carfentanil | scielo.brnih.govfrontiersin.org |
| Agonist | δ-Opioid Receptor (DOR) | N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (SNC-80 analogue) | ebi.ac.uk |
| Agonist (Biased) | Kappa Opioid Receptor (KOR) | Development of G protein-biased KOR agonists | mdpi.com |
| Antagonist | Kappa Opioid Receptor (KOR) | Development of selective KOR antagonists from diphenethylamines | mdpi.com |
| Mixed Agonist/Antagonist | µ-Opioid Receptor (Agonist) / δ-Opioid Receptor (Antagonist) | A key area of interest for future development | nih.gov |
Beyond its specific role in the fentanyl series, this compound is a precursor to a broader class of analgesic compounds. nih.govnih.govgoogle.com The fusion of the 4-phenylpiperidine pharmacophore, found in morphine, with the 4-anilidopiperidine structure of fentanyl created a novel and potent class of opioid analgesics. nih.gov This structural hybridization led to compounds with favorable pharmacological profiles. nih.gov
Further exploration through isosteric replacement of the phenyl group with various heteroaryl substituents has yielded analgesics with high potency, rapid onset, and short duration of action. nih.gov These characteristics are highly desirable in clinical settings such as outpatient surgery and for patient-controlled analgesia. nih.gov
Development of Opioid Receptor Ligands
Exploration in Neuropharmacological Research
The utility of the 4-phenylpiperidine scaffold extends beyond opioid receptors into broader neuropharmacological research. researchgate.net The 4-anilido piperidine structure is recognized as a privileged scaffold for G protein-coupled receptors (GPCRs) in general, not just opioid receptors. acs.org This has prompted its use as a template for designing ligands for other central nervous system targets.
For example, the 4-(phenylamino)piperidine-4-carbonitrile template has been used as a starting point for the development of nonpeptide small molecule agonists and antagonists for Neuropeptide FF (NPFF) receptors, which are involved in pain modulation and other neurological functions. acs.org Furthermore, the related benzoylpiperidine fragment is a key component in many serotoninergic and dopaminergic receptor ligands, which are used in the treatment of various neuropsychiatric and neurodegenerative disorders. mdpi.com
Targeting Central Nervous System (CNS) Receptors
Derivatives of the 4-phenylpiperidine scaffold have been extensively investigated as ligands for various CNS receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in a range of psychiatric disorders. mdpi.com For instance, certain 4-benzoylpiperidine derivatives, which share a core structural similarity, have been identified as potent and selective ligands for serotonin 5-HT₂A receptors. mdpi.com
One study reported a series of compounds where modifications to the piperidine and phenyl moieties led to ligands with high affinity for multiple receptor subtypes. For example, compound 31 was found to be a potent and selective 5-HT₂A ligand with an IC₅₀ value of 1.1 nM, and it also showed high affinity for 5-HT₁A receptors with an IC₅₀ of 68 nM. mdpi.com Another derivative, compound 32 , acted as a mixed ligand for 5-HT₂A and dopamine D₂ receptors, with IC₅₀ values of 6.0 nM and 12 nM, respectively. mdpi.com Furthermore, compounds 63 and 64 were identified as potent dual antagonists of the 5-HT₇ and 5-HT₂A receptors, with Kᵢ values in the low nanomolar range for both targets. mdpi.com These findings highlight the utility of the 4-phenylpiperidine scaffold in developing multi-target agents for complex CNS disorders.
Table 1: CNS Receptor Binding Affinity of 4-Benzoylpiperidine Derivatives
| Compound | Target Receptor | Binding Affinity (IC₅₀/Kᵢ) |
|---|---|---|
| 31 | 5-HT₂A | IC₅₀ = 1.1 nM |
| 5-HT₁A | IC₅₀ = 68 nM | |
| 32 | 5-HT₂A | IC₅₀ = 6.0 nM |
| D₂ | IC₅₀ = 12 nM | |
| 63 | 5-HT₇ | Kᵢ = 2 nM |
| 5-HT₂A | Kᵢ = 4 nM | |
| 64 | 5-HT₇ | Kᵢ = 2 nM |
| 5-HT₂A | Kᵢ = 27 nM |
Data sourced from a 2021 review on benzoylpiperidine derivatives. mdpi.com
Modulation of Dopamine and Serotonin Transporters
The 4-phenylpiperidine framework is also a key component in the development of inhibitors for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a primary mechanism of action for many antidepressant and psychostimulant drugs.
A quantitative structure-activity relationship (QSAR) study on a series of phenylpiperidine derivatives highlighted their potential as potent SERT inhibitors. researchgate.net The inhibitory activity, expressed as pIC₅₀ values, was correlated with various physicochemical properties of the molecules, demonstrating that modifications to the phenylpiperidine core can significantly influence their affinity for SERT. While specific IC₅₀ values for a wide range of this compound derivatives are not extensively detailed in the provided context, the research underscores the scaffold's importance in designing SERT-targeting agents. researchgate.net For example, studies on related structures like venlafaxine (B1195380) show significant inhibition of SERT. mdpi.com
Table 2: Inhibitory Activity of Phenylpiperidine Derivatives against SERT
| Compound Class | Target | Activity |
|---|---|---|
| Phenylpiperidine Derivatives | SERT | A study utilized a dataset of 43 derivatives with reported IC₅₀ values for QSAR modeling. researchgate.net |
| Toludesvenlafaxine | SERT | IC₅₀ = 31.4 ± 0.4 nM researchgate.net |
| DAT | IC₅₀ = 733.2 ± 10.3 nM researchgate.net |
This table reflects the general findings and specific examples from related structures.
Cannabinoid Receptor (CB1) Antagonism
The this compound scaffold has been instrumental in the design of antagonists for the cannabinoid receptor 1 (CB1). CB1 receptors are highly expressed in the CNS and are involved in regulating appetite, pain, and mood. google.comjbclinpharm.org The development of peripherally restricted CB1 antagonists is of particular interest to avoid the CNS-related side effects observed with earlier antagonists like rimonabant. google.comnih.gov
Research has shown that converting the carboxylic acid group of a lead compound to a primary amide at the 4-position of the piperidine ring can dramatically increase potency. For example, compound 11 , a 4-phenylpiperidine-4-carboxamide (B8810514) derivative, was found to be a potent CB1 antagonist with a Kₑ of 0.44 nM and high selectivity over the CB2 receptor. nih.gov The amine group in a related compound, 14 (1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine), provided a handle for further modifications, leading to the synthesis of urea (B33335) 17a , which was also a potent and selective CB1 antagonist (Kₑ = 2.4 nM). nih.gov
Table 3: CB1 Receptor Antagonist Activity of 4-Phenylpiperidine Derivatives
| Compound | Structure Description | CB1 Antagonist Activity (Kₑ/Kᵢ) | Selectivity (CB2:CB1) |
|---|---|---|---|
| 11 | 4-phenylpiperidine-4-carboxamide derivative | Kₑ = 0.44 nM nih.gov | 1600 nih.gov |
| 17a | Urea derivative of compound 14 | Kₑ = 2.4 nM nih.gov | ~425 nih.gov |
| Rimonabant | Reference compound | Kᵢ = 1.8-18 nM mdpi.com | >55 mdpi.com |
| PIMSR | Pyrazole derivative | Kᵢ = 17-57 nM mdpi.com | N/A |
Data compiled from studies on cannabinoid receptor antagonists. mdpi.comnih.gov
Scaffold for Enzyme Inhibitor Development
The structural versatility of this compound has also been leveraged to create potent and selective inhibitors for various enzymes involved in key pathological pathways.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.govcaymanchem.com Inhibitors of NAPE-PLD are sought after as potential therapeutics for modulating emotional behavior and other physiological processes.
A potent and selective NAPE-PLD inhibitor, LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), was developed through the optimization of a high-throughput screening hit. nih.govximbio.com The conformational restriction of a flexible side chain by replacing it with an (S)-3-phenylpiperidine moiety resulted in a significant increase in inhibitory potency. researchgate.net LEI-401 exhibits a Kᵢ of 0.027 µM (27 nM) and an IC₅₀ of 0.86 µM for the human NAPE-PLD enzyme. nih.govcaymanchem.com
Table 4: Inhibitory Activity of Phenylpiperidine-Containing Compounds against NAPE-PLD
| Compound | Structure Description | NAPE-PLD Inhibitory Activity |
|---|---|---|
| LEI-401 | Contains an (S)-3-phenylpiperidine moiety | Kᵢ = 27 nM nih.gov |
| IC₅₀ = 860 nM caymanchem.com | ||
| Compound 2 | Precursor to LEI-401 | Kᵢ = 300 nM nih.gov |
Data for LEI-401 and its precursor highlight the impact of the phenylpiperidine scaffold. nih.govcaymanchem.com
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition
FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol, respectively. nih.govmdpi.com Inhibitors of these enzymes are being investigated for their analgesic, anti-inflammatory, and anxiolytic properties.
The 4-anilidopiperidine scaffold, a close relative of this compound, has been used to develop dual FAAH/MAGL inhibitors. tandfonline.com In one study, a series of fentanyl analogues were synthesized where the propionyl amide group was replaced with aryl-ureas and aryl-carbamates. tandfonline.com While these specific compounds showed weak affinity for opioid receptors and were not potent FAAH/MAGL inhibitors, the study demonstrates the application of the piperidine scaffold in targeting these enzymes. tandfonline.com Other research has identified more potent piperidine-based inhibitors. For example, PF-04457845 is a potent and selective irreversible FAAH inhibitor with an IC₅₀ of 7.2 nM. rndsystems.com For MAGL, 4-chlorobenzoylpiperidine derivatives have been developed as reversible inhibitors, with compound 17b showing a Kᵢ of 0.65 µM. researchgate.net
Table 5: Inhibitory Activity of Piperidine Derivatives against FAAH and MAGL
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) |
|---|---|---|
| PF-04457845 | FAAH | IC₅₀ = 7.2 nM rndsystems.com |
| URB597 | FAAH | IC₅₀ = 4.6 nM nih.gov |
| Compound 19 (Benzoxazole derivative) | MAGL | IC₅₀ = 8.4 nM semanticscholar.org |
| Compound 20 (Benzoxazole derivative) | MAGL | IC₅₀ = 7.6 nM semanticscholar.org |
| Compound 17b (4-chlorobenzoylpiperidine) | MAGL | Kᵢ = 0.65 µM researchgate.net |
Data compiled from various studies on FAAH and MAGL inhibitors. nih.govrndsystems.comresearchgate.netsemanticscholar.org
Protein Arginine Methyltransferase 5 (PRMT5) Inhibition
PRMT5 is an enzyme that plays a critical role in various cellular processes, and its dysregulation has been linked to several types of cancer. nih.govnih.gov As such, PRMT5 has emerged as a promising target for anticancer drug development.
The benzylpiperidinylethanamine scaffold, which incorporates the core 4-aminopiperidine (B84694) structure, has been identified as a fragment-like inhibitor of type I PRMTs, including PRMT5. nih.gov Structure-activity relationship studies on this scaffold led to the discovery of MS049 (17 ), a potent and selective dual inhibitor of PRMT4 and PRMT6, with improved potency in both biochemical and cellular assays compared to the initial fragment hit. nih.gov While the provided data focuses more on PRMT4 and PRMT6, it establishes the utility of the piperidine scaffold. Other research has identified compounds like 3039-0164 as a PRMT5 inhibitor with an IC₅₀ of 63 μM. mdpi.com The development of potent and selective PRMT5 inhibitors like GSK3326595 (IC₅₀ = 0.0062 µM) and LLY-283 (EC₅₀ = 0.025 µM) further highlights the intense research in this area, where novel scaffolds are continually being explored. biorxiv.org
Table 6: Inhibitory Activity of PRMT5 Inhibitors
| Compound | Scaffold Information | PRMT5 Inhibitory Activity (IC₅₀/EC₅₀) |
|---|---|---|
| MS023 | Type I PRMT inhibitor | IC₅₀ = < 1 µM (for PRMT1, 3, 4, 6, 8) nih.gov |
| 3039-0164 | Novel scaffold | IC₅₀ = 63 µM mdpi.com |
| GSK3326595 | Published inhibitor | IC₅₀ = 0.0062 µM biorxiv.org |
| LLY-283 | Published inhibitor | EC₅₀ = 0.025 µM biorxiv.org |
Data from studies on PRMT inhibitors, including those with related piperidine scaffolds. nih.govmdpi.combiorxiv.org
Ubiquitin Specific Protease 5 (USP5) Inhibition
Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinating enzyme that plays a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for protein degradation and maintaining cellular homeostasis. patsnap.comfrontiersin.org Dysregulation of the UPS is implicated in the pathogenesis of various diseases, including cancer, making its components attractive therapeutic targets. patsnap.comfrontiersin.org USP5, in particular, is involved in disassembling unanchored polyubiquitin (B1169507) chains, which helps to maintain the cellular pool of monoubiquitin. genecards.orgnih.gov
Inhibition of USP5 has emerged as a potential anticancer strategy. patsnap.comfrontiersin.org By blocking USP5, the degradation of certain tumor suppressor proteins can be prevented, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The this compound scaffold has been investigated as a potential core structure for the development of USP5 inhibitors. The design of small molecules that can selectively target the active site of USP5 is an active area of research. patsnap.com
Investigations in Antituberculosis Agent Development
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. researchgate.netmdpi.com The this compound scaffold has been explored as a potential starting point for the development of new drugs to combat TB. researchgate.netresearchgate.net
Research in this area has focused on synthesizing and evaluating derivatives of 4-phenylpiperidine for their in vitro activity against M. tuberculosis. researchgate.net For instance, certain 4-phenylpiperidin-2-one (B1288294) derivatives have been synthesized and investigated for their potential antimycobacterial properties. researchgate.netresearchgate.net The lipophilic nature of the piperidine ring can be advantageous for penetrating the complex cell wall of mycobacteria. researchgate.net The development of compounds that are effective against both replicating and non-replicating (dormant) mycobacteria is a key objective in TB drug discovery. mdpi.com
Antileishmanial Activity Studies
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments have limitations such as toxicity and the emergence of resistance. nih.govresearchgate.net The this compound scaffold has been investigated for its potential as a source of new antileishmanial agents. figshare.com
In one study, a series of spiro heterocycles incorporating a piperidine moiety, derived from a related 4-aminopiperidine structure, were synthesized and evaluated for their activity against Leishmania. figshare.com These compounds were designed to explore the chemical space around the piperidine core to identify structural features that contribute to antileishmanial efficacy. The results from such studies can guide the design of more potent and selective compounds for the treatment of leishmaniasis. figshare.comfrontiersin.org
Design of Multitarget Ligands and Bivalent Compounds
The concept of multitarget ligands, which are single chemical entities designed to interact with multiple biological targets simultaneously, has gained traction as a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.nettandfonline.com The this compound scaffold, particularly the 4-anilinopiperidine substructure found in fentanyl and its analogs, has been utilized as a key building block in the design of such multitarget compounds. tandfonline.comnih.gov
Researchers have designed and synthesized bivalent ligands by linking a 4-anilinopiperidine moiety, known for its opioid receptor activity, with other pharmacophores that target different receptors, such as the dopamine D2 receptor. researchgate.net The goal is to create molecules with a unique pharmacological profile that may offer enhanced therapeutic efficacy or a better side-effect profile compared to single-target agents. researchgate.nettandfonline.com This approach has been applied in the development of potential analgesics and therapies for other central nervous system disorders. researchgate.netgoogle.com
Kv1.3 Potassium Channel Blockade
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. nih.govplos.org Blockade of Kv1.3 channels on effector memory T-cells can suppress the immune response, making Kv1.3 blockers promising immunomodulatory agents. nih.govresearchgate.net
The 4-phenylpiperidine scaffold has been identified as a key structural element in some Kv1.3 channel blockers. nih.gov For example, structure-activity relationship studies on diphenoxylate, a known opioid agonist that also exhibits Kv1.3 blocking activity, have revealed that modifications to the 4-piperidinyl substituent can lead to potent Kv1.3 inhibitors. nih.govresearchgate.net By removing the nitrile group and varying the substituents on the piperidine ring, researchers have developed compounds with submicromolar IC50 values for Kv1.3 blockade. nih.gov These findings underscore the potential of the this compound framework in the design of novel therapeutics for autoimmune disorders. biorxiv.org
Structure Activity Relationship Sar Studies of 4 Phenylpiperidin 4 Amine Analogues
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 4-phenylpiperidin-4-amine analogues is profoundly influenced by the nature and position of substituents on both the piperidine (B6355638) and phenyl rings, as well as the functionality of any linking groups.
The piperidine ring is a critical component for interaction with various receptors, and its substitution patterns are a key determinant of binding affinity and efficacy. nih.gov The six-membered piperidine ring, preferably in a chair conformation, is considered ideal for optimal interaction with receptors like the mu-opioid receptor (μOR). researchgate.net Altering the ring size to a five-membered (pyrrolidine) or seven-membered (azepane) ring leads to a significant decrease in analgesic activity. nih.gov
Substituents on the piperidine nitrogen (N-substituents) play a pivotal role in modulating receptor affinity and selectivity. For instance, in the context of opioid receptors, the N-phenethyl group is often optimal for potency. uomustansiriyah.edu.iq Shortening this linker, for example to an N-benzyl group, can drastically reduce activity. plos.org Conversely, replacing the phenyl of the N-phenethyl group with other aromatic systems like thiophene (B33073) or tetrazole can maintain or even enhance binding affinity to the μOR. nih.govplos.org Removal of the N-phenethyl group altogether significantly diminishes binding affinity. plos.org
Methylation on the piperidine ring itself also has a significant impact. For example, cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, thousands of times more potent than morphine. nih.gov However, the introduction of methyl groups at the 3- and 4-positions of the 4-(3-hydroxyphenyl)piperidine (B9838) core can lead to compounds that are pure opioid receptor antagonists, with the N-substituent primarily affecting antagonist potency and selectivity. acs.orgnih.gov
Table 1: Effect of Piperidine Ring Modifications on Opioid Receptor Activity
| Compound/Modification | Receptor Target | Observed Effect | Reference |
|---|---|---|---|
| Pyrrolidine or Azepane Ring | Opioid Receptors | Significant loss of analgesia | nih.gov |
| N-Benzyl (vs. N-Phenethyl) | μ-Opioid Receptor | Greatly reduced activity | plos.org |
| N-Thiophene/N-Tetrazole (vs. N-Phenethyl) | μ-Opioid Receptor | Maintained strong binding | plos.org |
| Removal of N-Phenethyl Group | μ-Opioid Receptor | Significantly reduced binding affinity | plos.org |
| cis-3-Methyl on Piperidine Ring | μ-Opioid Receptor | Extremely potent analgesic activity | nih.gov |
| trans-3,4-Dimethyl Substitution | Opioid Receptors | Pure antagonist properties | acs.orgnih.gov |
| 4-Carbomethoxy or 4-Methoxymethyl | μ-Opioid Receptor | Increased potency | nih.govuomustansiriyah.edu.iq |
Substitutions on the 4-phenyl ring are crucial for modulating the affinity and selectivity of these compounds for their biological targets. In a series of analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, various substituents were introduced on the aromatic rings to study their electronic and steric influences on binding to the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). It was found that compounds with strong electron-withdrawing groups, such as fluoro (F) or nitro (NO₂), were the most active and selective for DAT. For instance, the introduction of a nitro group resulted in one of the most potent and selective compounds in the series.
In the context of opioid receptor ligands, substitution on the phenyl ring of the anilido group in fentanyl analogues can also lead to significant changes in activity. nih.gov However, replacing the phenyl ring entirely with a heterocycle like a pyridine (B92270) or pyrimidine (B1678525) generally results in a significant decrease in analgesic activity, with the 2-pyridino derivative being a notable exception. nih.gov
For ligands targeting sigma (σ) receptors, substitutions at the 4-position of the 4-phenylpiperidine (B165713) core were found to primarily affect σ1 affinity, with little to no change in affinity for the σ2 receptor. nih.gov
Table 2: Impact of Phenyl Ring Substitutions on Transporter and Receptor Affinity
| Parent Compound Class | Substitution | Target | Effect on Affinity/Selectivity | Reference |
|---|---|---|---|---|
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | Strong electron-withdrawing groups (e.g., -F, -NO₂) on N-benzyl phenyl ring | DAT | Increased potency and selectivity | |
| Fentanyl Analogues | Replacement of anilido-phenyl with heterocycles | Opioid Receptors | Generally diminished analgesic activity | nih.gov |
| N-substituted-4-cyano-4-phenylpiperidines | 4-position substituents | σ1 Receptor | Affects affinity | nih.gov |
| N-substituted-4-cyano-4-phenylpiperidines | 4-position substituents | σ2 Receptor | No change in affinity | nih.gov |
The linker connecting the core piperidine structure to other chemical moieties is a key determinant of the pharmacological profile. In a series of σ receptor ligands based on a 1-benzylpiperidine (B1218667) moiety, the length of the alkylamino linker between the piperidine and a pyridine ring was found to be crucial for σ1 receptor affinity. researchgate.net Increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2) or propylamino (n=3) chain resulted in increased affinity for the human σ1 receptor. researchgate.net
In the development of dopamine D4 receptor-selective ligands, altering the carboxamide linker length was found to be important for selectivity against D2-like receptors. uno.edu Specifically, adding an extra methylene (B1212753) to the linker chain significantly decreased D4 receptor affinity and selectivity. uno.edu For a series of dihydropyrimidine-based α1a adrenoceptor antagonists, modifications to the linker between the dihydropyrimidine (B8664642) and the 4-methoxycarbonyl-4-phenylpiperidine moiety were explored to eliminate opioid agonist metabolites. doi.org
The nature of the linker is also critical. In a series of anticancer agents, replacing a carbonyl linker with a cyanoimine linkage showed promising activity, though it introduced metabolic liabilities. nih.govacs.org This highlights the delicate balance between potency and pharmacokinetic properties that is governed by the linker's structure.
Correlation between Structural Modifications and Receptor Affinity/Selectivity
A clear correlation exists between specific structural changes in this compound analogues and their resulting affinity and selectivity for various receptors. As systematically explored in the preceding sections, modifications at the piperidine ring, the phenyl ring, and the linker region all contribute to the final pharmacological profile.
For instance, in the realm of dopamine transporter (DAT) ligands, a distinct pattern emerged where electron-withdrawing substituents on the N-benzyl phenyl ring consistently led to higher affinity and selectivity for DAT over SERT. This suggests that the electronic properties of this region are a key driver for selective interaction with the dopamine transporter.
In the context of opioid receptors, the SAR is multifaceted. The N-phenethyl group is a well-established feature for high μ-opioid receptor affinity. nih.gov Any deviation, such as shortening the chain to a benzyl (B1604629) group, dramatically reduces potency. plos.org However, bioisosteric replacement of the phenyl ring within the N-phenethyl moiety with heterocycles like thiophene can maintain high affinity. plos.org Furthermore, substitutions on the 4-position of the piperidine ring, such as the introduction of a carbomethoxy or methoxymethyl group, are known to increase potency in fentanyl analogues. nih.gov
Selectivity between opioid receptor subtypes is also heavily influenced by these structural modifications. While many 4-anilidopiperidines are highly μ-selective, their selectivity can decrease as their μ affinity increases. nih.gov The introduction of specific substituents can also steer the molecule towards antagonism, as seen with the trans-3,4-dimethyl substitution on the piperidine ring, which confers pure antagonist properties at opioid receptors. acs.org
The following table summarizes some of these correlations for different receptor systems.
Table 3: Correlation of Structural Changes with Receptor Affinity and Selectivity
| Structural Modification | Receptor System | Effect on Affinity/Selectivity | Reference |
|---|---|---|---|
| Electron-withdrawing group on N-benzyl phenyl ring | Dopamine/Serotonin Transporters | Increased affinity and selectivity for DAT over SERT | |
| N-phenethyl group | μ-Opioid Receptor | Optimal for high affinity | nih.gov |
| Thienyl or tetrazolyl replacement of N-phenethyl's phenyl | μ-Opioid Receptor | Maintains high affinity | plos.org |
| 4-Carbomethoxy or 4-methoxymethyl on piperidine | μ-Opioid Receptor | Increases potency | nih.gov |
| trans-3,4-Dimethyl substitution on piperidine | Opioid Receptors | Induces pure antagonist properties | acs.org |
Conformational Analysis and its Impact on Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues has provided significant insights into their mechanism of action. acs.org It is widely accepted that for many analogues, particularly those targeting opioid receptors, the piperidine ring adopts a chair conformation. researchgate.net
The orientation of the substituents on the piperidine ring is also of paramount importance. For a series of 4-(m-OH phenyl)-piperidine analogues, it was determined that binding in their preferred phenyl axial conformation appears to lead to agonism, while for some compounds, the binding of an accessible phenyl equatorial conformation produces antagonism. smolecule.com This highlights how subtle changes in conformational preference can switch a molecule from an agonist to an antagonist.
In the case of 1-phenylpiperidin-4-one, a related ketone, conformational analysis revealed the existence of not only the expected chair-equatorial and chair-axial conformers but also a twist-boat conformation. nih.gov This conformational diversity can influence how the molecule and its derivatives fit into a receptor's binding pocket. The rotation of the phenyl group itself is also a factor, with certain rotational angles being more energetically favorable and thus more likely to be the "bioactive" conformation. nih.gov
Computational studies, such as molecular dynamics simulations, are often employed to understand the conformational preferences of these flexible molecules and how they relate to binding affinity. acs.org These studies have suggested that for potent fentanyl derivatives, an extended conformation is adopted in both the solution and bound states, indicating that binding affinity may depend on these conformational preferences. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach has been applied to this compound analogues to predict their activity and guide the design of new, more potent compounds.
In one study, a nonlinear QSAR model was developed for a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists using a neural network method. nih.govfrontiersin.org From a large number of calculated molecular descriptors, a small subset was selected that correlated well with the known analgesic activities of the compounds. frontiersin.org This model was then successfully validated using an external set of compounds, demonstrating its predictive power. frontiersin.org
Another QSAR study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines investigated their effects on the dopaminergic system. The models, which used physicochemical descriptors, provided a comprehensive understanding of the biological response by correlating the structural properties with in vivo effects and binding affinities to the dopamine D2 receptor and monoamine oxidase A.
These QSAR models can help in identifying the key structural features and physicochemical properties that govern the biological activity of these compounds, thereby facilitating a more rational approach to drug design. nih.gov
Molecular Pharmacology and Ligand Target Interactions
Ligand-Receptor Binding and Functional Assays
Derivatives of the 4-phenylpiperidin-4-amine core structure are notable for their interactions with opioid receptors. While the parent compound, 4-anilino-N-phenethylpiperidine (4-ANPP), demonstrates limited intrinsic opioid activity, its structural analogues can exhibit high affinity and selectivity for the μ-opioid receptor. The introduction of specific chemical groups, such as acyl moieties, can significantly enhance lipophilicity and improve interaction with the receptor.
Conversely, modifications to the piperidine (B6355638) ring and its substituents can lead to compounds with varying selectivity profiles across the μ, δ, and κ opioid receptors. acs.org For instance, certain N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a core piperidine structure, have been shown to act as antagonists at μ and κ receptors. acs.org One such derivative demonstrated a 13-fold and 72-fold selectivity for the κ receptor over the μ and δ receptors, respectively. acs.org Another class of compounds derived from a similar scaffold, by replacing the piperazine (B1678402) ring of SNC-80 with a piperidine ring, yielded potent and highly selective δ-opioid receptor agonists. ebi.ac.uknih.gov One of these analogues, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, displayed an IC50 of 0.87 nM for the δ receptor with exceptional selectivity over μ (4370-fold) and κ (8590-fold) receptors. ebi.ac.uk
Table 1: Opioid Receptor Selectivity of this compound Analogs
| Compound/Analog | Receptor Subtype | Activity | Selectivity |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | δ | Agonist (IC50 = 0.87 nM) | μ/δ = 4370; κ/δ = 8590 ebi.ac.uk |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (cpd 7b) | κ | Antagonist (Ke = 5.8 nM) | κ vs μ = 13-fold; κ vs δ = 72-fold acs.org |
The this compound framework has also been explored for its interaction with monoamine transporters. Several analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, which contains the piperidine core, have shown a preferential and high affinity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). acs.org The selectivity is significantly influenced by substitutions on the N-benzyl aromatic ring. acs.org Compounds featuring strong electron-withdrawing groups, such as nitro or fluoro substituents, were found to be particularly potent and selective for DAT. acs.org For example, one analog with a nitro group exhibited an IC50 of 16.4 nM for DAT and was 108 times more selective for DAT over SERT. acs.org
The interaction of piperidine-based ligands with DAT can induce conformational changes in the transporter protein. nih.gov This is a general characteristic of the dopamine transporter. nih.gov The serotonin transporter is a target for many antidepressant medications, and piperidine derivatives have been investigated for their potential as SERT inhibitors. researchgate.netbiorxiv.orgcore.ac.uk The binding of ligands like paroxetine, which contains a piperidine ring, occurs at a central site within SERT, preventing serotonin reuptake. biorxiv.org The amine of the piperidine ring is a key interaction point, forming a bond with a conserved aspartate residue (Asp98) in SERT. biorxiv.org
Table 2: DAT and SERT Interaction of this compound Analogs
| Compound/Analog | Target | Affinity (IC50) | Selectivity (SERT/DAT) |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analog (R = NO2) | DAT | 16.4 nM acs.org | 108 acs.org |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analog (R = F) | DAT | 17.2 nM acs.org | 112 acs.org |
| Thiophene-containing analog (13b) | DAT | 13.8 nM acs.org | More selective than GBR 12909 acs.org |
The this compound scaffold has been utilized in the design of cannabinoid receptor ligands. Both CB1 and CB2 receptors are G-protein coupled receptors that primarily activate inhibitory G-proteins (Gi/o). nih.gov Derivatives of this scaffold have been developed as potent and selective antagonists for the CB1 receptor. nih.gov For instance, an amide derivative was found to be a potent CB1 antagonist with a Ke of 0.44 nM and was highly selective over the CB2 receptor (a CB2:CB1 ratio of 1600). nih.gov The development of such peripherally restricted CB1 antagonists is a strategy to avoid central nervous system side effects. nih.govgoogle.com
The voltage-gated potassium channel Kv1.3, which is crucial for the function of leukocytes, has been identified as a target for compounds containing the piperidine moiety. nih.govub.edu Diphenoxylate, an opioid agonist that includes a piperidinyl substituent, was discovered to block Kv1.3 channels. researchgate.net Subsequent research focused on modifying this structure to enhance Kv1.3 blockade. researchgate.net By removing the nitrile group and altering the C-4 piperidinyl substituents, several compounds with submicromolar IC50 values for Kv1.3 inhibition were developed. researchgate.net The Kv1.3 channel is considered a therapeutic target for various autoimmune diseases. researchgate.netcellphysiolbiochem.com
Mechanisms of Action at Molecular Targets
The functional outcomes of ligand binding to G-protein coupled receptors (GPCRs) can range from full agonism to antagonism. frontiersin.orgpromegaconnections.com The this compound scaffold has given rise to compounds exhibiting this full spectrum of activity.
As discussed, derivatives can act as potent full agonists at the δ-opioid receptor, initiating the receptor's signaling cascade. ebi.ac.uknih.gov In contrast, other analogues function as antagonists at the μ and κ opioid receptors, binding to the receptor but failing to elicit a response, thereby blocking the action of endogenous or exogenous agonists. acs.org The nature of the substitution on the piperidine ring and its associated groups is a critical determinant of whether a compound will act as an agonist or an antagonist. nih.govacs.org
In Vitro Pharmacological Characterization Methodologies
To understand the interaction of this compound derivatives with their biological targets, several in vitro pharmacological assays are employed. These methods are crucial for determining the potency, efficacy, and selectivity of a compound.
Binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically involve a radiolabeled ligand that binds to the receptor and a test compound that competes for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value.
For instance, in the evaluation of fentanyl analogues, competition binding experiments were used to determine their affinity for the µ-opioid receptor (MOR). tandfonline.com Fentanyl itself showed a high affinity with a low IC₅₀ value of 5.99 nM. tandfonline.com Its analogues, derived from 1-phenethyl-N-phenylpiperidin-4-amine, displayed a wide range of affinities, with some exhibiting mid-nanomolar IC₅₀ values. tandfonline.com
In another study, a novel class of delta opioid receptor agonists derived from a phenylpiperidin-4-ylidenemethyl)benzamide scaffold was evaluated. The lead compound, 6a, demonstrated a high affinity for the delta opioid receptor with an IC₅₀ of 0.87 nM and exceptional selectivity over mu and kappa opioid receptors. ebi.ac.uk
The following table summarizes the IC₅₀ values for selected compounds from various studies:
| Compound | Target Receptor | IC₅₀ (nM) | Reference |
| Fentanyl | µ-opioid receptor | 5.99 | tandfonline.com |
| OMDM586 | µ-opioid receptor | >500 | tandfonline.com |
| OMDM591 | µ-opioid receptor | Mid-nanomolar | tandfonline.com |
| 6a | Delta opioid receptor | 0.87 | ebi.ac.uk |
| Carfentanil | µ-opioid receptor | 0.0006 | nih.gov |
| Carfentanil | κ-opioid receptor | 0.0008 | nih.gov |
| Carfentanil | δ-opioid receptor | 0.75 | nih.gov |
GTP-binding assays, particularly the [³⁵S]GTPγS binding assay, are functional assays used to determine the agonist or antagonist nature of a compound at G-protein coupled receptors (GPCRs). Agonists promote the binding of [³⁵S]GTPγS to the G-protein upon receptor activation, while antagonists block this effect.
In the study of fentanyl analogues, a [³⁵S]GTPγS binding test was used to measure G-protein stimulation. Fentanyl activated G-protein stimulation with a potency of 110.4 nM. tandfonline.com Interestingly, some of its derivatives showed strong inverse agonist activity, suggesting they could suppress basal receptor signaling. tandfonline.com
Similarly, for a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the [³⁵S]GTPγS binding assay was employed to assess their agonist and antagonist properties at human µ, κ, and δ opioid receptors. acs.org This assay helped to elucidate the contribution of different substituents to the compounds' functional activity. acs.orgacs.org For example, compound AT-076 was identified as an antagonist at all four opioid receptors (MOP, KOP, DOP, and NOP) using this assay. acs.org
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. conceptlifesciences.com These assays can measure various downstream effects of receptor activation or enzyme inhibition.
For example, in the development of kinase inhibitors, cell-based functional assays are used to measure the compound's effect on cellular signaling pathways. reactionbiology.com This can involve quantifying the phosphorylation of target proteins or measuring changes in cell proliferation. conceptlifesciences.comunits.it For instance, the effect of a σ1 receptor ligand on the proliferation of the A427 tumor cell line was monitored using a live-cell imaging system. units.it
Calcium mobilization assays are another type of cell-based assay used to screen for modulators of receptors that signal through changes in intracellular calcium levels. sci-hub.se For cannabinoid type-1 receptor allosteric modulators, a calcium mobilization assay was used alongside [³⁵S]GTPγS binding assays to characterize the potency of the compounds. sci-hub.se
The development of cell-based potency assays is also a critical step in the manufacturing of cell and gene therapy products, where they are used to ensure product quality and consistency. pharmaron.com
Computational Chemistry and Molecular Modeling in 4 Phenylpiperidin 4 Amine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.com This method is crucial in drug discovery for elucidating the interactions between a drug candidate and its biological target at the atomic level. openaccessjournals.com
In the context of 4-phenylpiperidin-4-amine derivatives, molecular docking simulations are employed to understand how these compounds interact with specific protein targets. For instance, studies have used docking to model the binding of such compounds to various receptors, including those implicated in neurological disorders and pain. The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's binding affinity and efficacy. nih.gov By analyzing these interactions, researchers can rationalize the observed biological activity and guide the synthesis of new derivatives with improved binding characteristics. nih.govscispace.com
For example, docking studies on N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) have identified crucial residues for ligand binding within the hydrophobic active site. nih.gov This information is invaluable for designing more potent and selective inhibitors.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful approach to investigate the electronic structure and properties of molecules from first principles. ukm.my DFT has become a standard method for studying a wide range of chemical systems, providing accurate predictions of molecular geometries, energies, and other properties. ukm.mytandfonline.com
In research involving this compound, DFT calculations are used to gain a deeper understanding of its intrinsic properties. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. tandfonline.comresearchgate.net
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and stability. tandfonline.com A smaller energy gap generally implies higher reactivity. nih.gov For derivatives of piperidine (B6355638), HOMO-LUMO analysis helps in understanding the charge transfer within the molecule and its potential bioactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. researchgate.netnih.gov Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. tandfonline.comresearchgate.net
The following table summarizes key electronic parameters calculated for a related piperidine derivative using DFT:
| Parameter | Value | Significance |
| HOMO Energy | -5.168 eV | Indicates electron-donating capability. tandfonline.com |
| LUMO Energy | -1.577 eV | Indicates electron-accepting capability. tandfonline.com |
| HOMO-LUMO Gap (ΔE) | 3.59 eV | Relates to chemical reactivity and stability. tandfonline.com |
Data for (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one. tandfonline.com
The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. organicchemistrytutor.com
For piperidine rings, the chair conformation is generally the most stable. However, the substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with varying stabilities. researchgate.net Quantum chemical calculations are used to predict the most stable conformers and the energy barriers between them. researchgate.net For instance, in phenylcyclohexane, a related structure, the equatorial conformer is more stable than the axial one. researchgate.net Understanding the preferred conformation is essential as it dictates how the molecule presents its functional groups for interaction with a biological target. wuxiapptec.com
| Conformation Type | Relative Stability | Key Feature |
| Staggered (Anti) | Most Stable | Bulky groups are farthest apart, minimizing steric hindrance. libretexts.org |
| Staggered (Gauche) | Less Stable | Bulky groups are adjacent, leading to some steric strain. libretexts.org |
| Eclipsed | Least Stable | Groups on adjacent atoms are aligned, maximizing torsional strain. libretexts.org |
Prediction of Molecular Parameters for Rational Drug Design
Rational drug design involves the design of molecules that are complementary in shape and charge to their biological target. scitechnol.com Computational methods play a pivotal role in this process by predicting various molecular parameters that influence a drug's behavior. numberanalytics.com
For this compound and its analogs, computational tools can predict a range of physicochemical properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. tandfonline.com
Quantum chemical methods can provide optimized parameters for molecular mechanics calculations and estimate electronic properties like electrostatic potential and polarizability, which are crucial for binding affinity. scitechnol.com Techniques like Quantitative Structure-Activity Relationship (QSAR) studies use these calculated descriptors to build models that can predict the biological activity of new, unsynthesized compounds. researchgate.net
Application in Addressing Biological Activity Data Discrepancies
In drug discovery, it is not uncommon to encounter conflicting biological activity data for the same compound across different studies. Computational modeling can help in understanding the potential reasons for these discrepancies.
For example, variations in assay conditions or the use of different salt forms of a compound can lead to different experimental outcomes. Molecular modeling can simulate the behavior of the compound under different conditions, such as pH, to see how its ionization state and conformation might change. Furthermore, if a compound is tested as a racemate, the two enantiomers may have different biological activities. Docking simulations can be performed for each enantiomer to predict which one is more active, potentially explaining discrepancies in data from studies that used different enantiomeric compositions.
By providing a detailed molecular-level understanding, computational chemistry can help to rationalize and resolve inconsistencies in experimental data, leading to a more coherent understanding of the structure-activity relationships of this compound derivatives.
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Analysis and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of 4-Phenylpiperidin-4-amine and its derivatives. These methods are essential for assessing the purity of a sample and for isolating specific components from a mixture.
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound. In various studies, HPLC has been employed to ensure that compounds are of high purity, often greater than 95%. For instance, derivatives of this compound have been analyzed using an Agilent 1100 system equipped with a Zorbax SB-Phenyl column (2.1×150 mm, 5 μm). The analysis typically involves a gradient elution with a mobile phase consisting of water with 0.05% trifluoroacetic acid (TFA) and methanol (B129727), at a flow rate of 1.0 mL/min.
Another common application of HPLC is in the purification of reaction products. For example, crude products containing this compound derivatives have been purified by HPLC using a gradient elution of 15-40% acetonitrile (B52724) in water, modified with 5 mM ammonium (B1175870) hydroxide (B78521).
Table 1: Example of HPLC Conditions for Purity Assessment of a this compound Derivative
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1100 System |
| Column | Agilent Zorbax SB-Phenyl, 2.1×150 mm, 5 µm |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid |
| Mobile Phase B | Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
Since this compound possesses a chiral center, the separation of its enantiomers is crucial for studying their distinct pharmacological properties. Chiral chromatography is the primary method used for this purpose. While specific chiral HPLC methods for the parent compound are not extensively detailed in the provided context, the separation of diastereomers of its derivatives is well-documented, often utilizing chiral Supercritical Fluid Chromatography (SFC), a subset of chiral chromatography.
Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) is a powerful technique for the separation and analysis of chiral compounds. For derivatives of this compound, chiral SFC has been successfully used to separate diastereomers. A typical method involves a LUX C4 column (30 x 250 mm) with a mobile phase of 20% methanol in carbon dioxide, at a flow rate of 80 g per minute. Detection is commonly performed at a wavelength of 210 nm. This technique allows for the isolation of individual stereoisomers for further characterization. google.com
Table 2: Chiral SFC Conditions for the Separation of Diastereomers of a this compound Derivative
| Parameter | Condition |
|---|---|
| Technique | Chiral Supercritical Fluid Chromatography (SFC) |
| Column | LUX C4, 30 x 250 mm |
| Mobile Phase | 20% Methanol in CO₂ |
| Flow Rate | 80 g/min |
| Detection | 210 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical method that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of this compound and its metabolites in various biological matrices. For LC-MS/MS analyses, stock solutions of the compound are typically prepared in methanol at a concentration of 1 mg/mL and then diluted to approximately 100 ng/mL for optimizing the mass spectrometer parameters and multiple reaction monitoring (MRM) transitions.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the arrangement of atoms within the molecule.
In the characterization of this compound derivatives, ¹H NMR and ¹³C NMR spectroscopy are routinely performed. Spectra are often recorded on a Bruker Avance DPX-300 (300 MHz) spectrometer in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) serving as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm). For instance, in a derivative of this compound, characteristic proton signals have been observed, allowing for the confirmation of its structure.
Table 3: Representative ¹H NMR Data for a Derivative of this compound
| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.40 | m | - |
| Piperidine-H | 1.80 - 3.20 | m | - |
| Amine-H | 1.50 | br s | - |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This data is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For a compound with the molecular formula C₁₁H₁₆N₂, the theoretical elemental composition would be approximately 74.95% Carbon, 9.15% Hydrogen, and 15.90% Nitrogen.
Table 4: Theoretical vs. Found Values in Elemental Analysis for C₁₁H₁₆N₂
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 74.95 | (Experimental Value) |
| Hydrogen (H) | 9.15 | (Experimental Value) |
| Nitrogen (N) | 15.90 | (Experimental Value) |
Stereochemical Characterization Methods (e.g., Circular Dichroism)
The stereochemistry of chiral molecules, including derivatives of this compound, is a critical aspect of their chemical and biological identity. Chiroptical spectroscopic methods are indispensable tools for determining the absolute configuration and conformational preferences of these compounds in solution.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgnih.gov This technique is particularly powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution, as it does not require crystallization. youtube.com The VCD spectrum of a chiral molecule provides a unique fingerprint that is highly sensitive to its three-dimensional structure. wikipedia.org
In practice, the experimental VCD spectrum of a chiral derivative of this compound would be compared against a theoretically predicted spectrum. This is achieved through ab initio quantum mechanical calculations, often using Density Functional Theory (DFT). nih.govrsc.org By calculating the theoretical spectra for all possible stereoisomers, a match with the experimental spectrum allows for the definitive assignment of the absolute configuration. youtube.com VCD is effective in discriminating between diastereomers and can provide detailed information about the molecule's preferred conformation in solution. rsc.orgnih.gov
Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It is used to study the stereochemistry of molecules containing chromophores. While VCD probes the chirality of the entire molecular framework, ECD provides information about the spatial arrangement of chromophores. The comparison of experimental and calculated ECD spectra is another established method for assigning absolute configuration. youtube.com
The table below summarizes key chiroptical techniques applicable to the stereochemical analysis of chiral this compound derivatives.
Table 1: Stereochemical Characterization Methods
| Analytical Technique | Principle | Information Provided | Application Notes |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. wikipedia.org | Absolute configuration, solution-state conformation, diastereomeric discrimination. rsc.orgnih.gov | Powerful when combined with DFT calculations; does not require crystalline sample. youtube.com |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. youtube.com | Absolute configuration of molecules with chromophores, information on electronic structure. | Requires a chromophore near the stereocenter for strong signals. |
| Optical Rotatory Dispersion (ORD) | Measurement of the rotation of plane-polarized light as a function of wavelength. | Can indicate the presence of chirality and help in assigning absolute configuration. | Often used in conjunction with CD for more comprehensive analysis. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). nih.gov | Enantiomeric purity (ee%), resolution of stereoisomers. | While primarily a separation technique, it confirms the presence of stereoisomers. |
Derivatization for Enhanced Analytical Detection
The primary amine group of this compound presents a reactive site for chemical derivatization. This process involves chemically modifying the analyte to improve its analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). actascientific.comnih.gov Derivatization is often necessary when the parent compound lacks a suitable chromophore for UV detection, has poor volatility for GC analysis, or when higher sensitivity is required. actascientific.comresearchgate.net
Goals of Derivatization:
Introduce a Chromophore or Fluorophore: Attaching a molecule that strongly absorbs UV-Vis light or fluoresces allows for highly sensitive detection using UV or fluorescence detectors in HPLC. nih.gov
Increase Volatility: For GC analysis, polar functional groups like amines can cause poor peak shape and thermal instability. Converting the amine to a less polar, more volatile derivative (e.g., through acylation or silylation) improves chromatographic performance. nih.gov
Enhance Mass Spectrometric Detection: Derivatization can introduce a tag that improves ionization efficiency and provides characteristic fragmentation patterns, aiding in identification and quantification by Mass Spectrometry (MS).
Improve Chromatographic Separation: Modifying the polarity of the analyte can improve its retention and resolution on a given chromatographic column. actascientific.com
A variety of reagents can be used to target the primary amine of this compound. For HPLC, common reagents include dansyl chloride, which introduces a highly fluorescent tag, and benzoyl chloride or 4-iodobenzoyl chloride, which add strong UV-absorbing chromophores. nih.govresearchgate.netrsc.org For GC analysis, acylation reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or silylating agents are frequently employed to increase volatility and thermal stability. nih.gov
The choice of derivatizing agent depends on the analytical technique, the required sensitivity, and the nature of the sample matrix. nih.gov
Table 2: Common Derivatizing Reagents for Amines
| Reagent | Target Functional Group | Analytical Method | Purpose |
|---|---|---|---|
| Dansyl Chloride | Primary & Secondary Amines | HPLC-Fluorescence/UV | Introduces a highly fluorescent group for sensitive detection. actascientific.com |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | Rapid reaction to form a fluorescent derivative. nih.gov |
| Benzoyl Chloride | Primary & Secondary Amines | HPLC-UV | Adds a benzoyl group, a strong UV chromophore. researchgate.net |
| 9-Fluorenylmethyl-chloroformate (FMOC-Cl) | Primary & Secondary Amines | HPLC-Fluorescence/UV | Forms a stable, highly fluorescent derivative. nih.gov |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | Amines, Alcohols | GC-FID/ECD/MS | Forms volatile trifluoroacetyl derivatives suitable for GC. |
| N-methyl-bis(trifluoroacetamide) (MBTFA) | Primary & Secondary Amines | GC-FID/ECD/MS | Acylating agent that increases volatility for GC analysis. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Phenylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives with phenyl groups under basic conditions. For example, reacting 4-aminopiperidine with bromobenzene in the presence of a base like potassium carbonate in ethanol at reflux (60–80°C) can yield the target compound. Optimization includes controlling stoichiometry, solvent polarity (e.g., acetonitrile for better solubility), and reaction time (monitored via TLC/HPLC). Purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm and piperidine protons at δ 1.5–3.0 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 204.3). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for designing central nervous system (CNS) agents due to its piperidine core, which enhances blood-brain barrier permeability. It is functionalized to develop dopamine or serotonin receptor modulators. For example, introducing substituents at the amine group can alter receptor binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For instance, a trifluoromethyl group at the para position may enhance metabolic stability but reduce solubility, affecting in vitro vs. in vivo results. Systematic SAR studies with standardized assays (e.g., IC₅₀ measurements under controlled pH/temperature) and computational docking (e.g., AutoDock Vina) clarify structure-activity relationships .
Q. What strategies improve the pharmacokinetic profile of this compound-based compounds?
- Methodological Answer : Modifications include:
- Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl or amine) to enhance solubility without compromising CNS penetration.
- Metabolic stability : Fluorination (e.g., trifluoromethoxy groups) reduces cytochrome P450-mediated degradation.
- Prodrug design : Esterification of the amine group improves oral bioavailability, with enzymatic cleavage in vivo .
Q. How do computational models aid in predicting the binding modes of this compound derivatives to biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict electronic and steric interactions. For example, docking studies with serotonin receptors (5-HT₂A) reveal that the phenyl group engages in π-π stacking with Phe residues, while the piperidine nitrogen forms hydrogen bonds with Asp155. Validation via isothermal titration calorimetry (ITC) confirms binding thermodynamics .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Reagent compatibility : Transitioning from lab-scale reagents (e.g., ethyl chloroformate) to industrially viable alternatives.
- Purification scalability : Replacing column chromatography with crystallization or distillation.
- Safety : Managing exothermic reactions during alkylation steps via controlled temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
